1-(cyclopropylmethyl)-1H-indazol-4-amine

Lipophilicity Drug Design Pharmacokinetics

1-(Cyclopropylmethyl)-1H-indazol-4-amine (CAS 1354220-13-5) is a heterocyclic organic compound belonging to the 1H-indazol-4-amine class, characterized by a cyclopropylmethyl substituent at the N1 position and a free amine at the C4 position of the indazole core. With a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and IDO inhibitors.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13626668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-1H-indazol-4-amine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC1CN2C3=CC=CC(=C3C=N2)N
InChIInChI=1S/C11H13N3/c12-10-2-1-3-11-9(10)6-13-14(11)7-8-4-5-8/h1-3,6,8H,4-5,7,12H2
InChIKeyIFDRKGHFHOQTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1H-indazol-4-amine: Chemical Identity and Procurement Baseline


1-(Cyclopropylmethyl)-1H-indazol-4-amine (CAS 1354220-13-5) is a heterocyclic organic compound belonging to the 1H-indazol-4-amine class, characterized by a cyclopropylmethyl substituent at the N1 position and a free amine at the C4 position of the indazole core [1]. With a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and IDO inhibitors [2][3]. Unlike simpler N1-alkyl indazol-4-amines, the cyclopropylmethyl group introduces distinct steric and lipophilic properties that directly influence target binding, metabolic stability, and downstream synthetic tractability.

Workflow Indazole building block for kinase and IDO inhibitor synthesis
Selection N1-cyclopropylmethyl provides distinct steric and lipophilic profile vs. common alkyl analogs
Use context Free C4-amine enables amide, urea, and sulfonamide diversification in library synthesis

Why Generic N1-Alkyl Indazol-4-amines Cannot Substitute for 1-(Cyclopropylmethyl)-1H-indazol-4-amine


In the indazol-4-amine series, the N1 substituent is not a passive spectator. Published SAR studies on indazole-based kinase inhibitors and receptor antagonists demonstrate that the choice of the N1 group profoundly alters lipophilicity (LogP), steric bulk, and target selectivity, making simple analogs such as 1-cyclopropyl-1H-indazol-4-amine or 1-methyl-1H-indazol-4-amine non-interchangeable [1][2]. Specifically, the cyclopropylmethyl group provides a unique balance of steric constraint and conformational flexibility via the methylene spacer, a property absent in direct cyclopropyl or linear alkyl analogs. Direct substitution with a 1-cyclopropyl or 1-methyl congener can lead to divergent target engagement, altered metabolic soft spots, and inconsistent SAR progression, undermining reproducibility in lead optimization programs [3].

Lipophilicity shift Cyclopropylmethyl LogP differs markedly from 1-cyclopropyl and 1-methyl analogs; may alter permeability and target engagement profiles, limiting direct substitution.
Conformational mismatch Methylene spacer introduces distinct rotatable bond count vs. rigid cyclopropyl or flexible benzyl analogs; binding pose and SAR progression may not transfer.

Quantitative Differentiation Evidence: 1-(Cyclopropylmethyl)-1H-indazol-4-amine vs. Closest Analogs


Enhanced Lipophilicity (LogP) Versus 1-Cyclopropyl and 1-Methyl Analogs Drives Membrane Permeability and Target Engagement

The computed partition coefficient (XLogP3-AA) for 1-(cyclopropylmethyl)-1H-indazol-4-amine is 1.6, reflecting the lipophilic contribution of the cyclopropylmethyl moiety [1]. This represents a significant increase over 1-cyclopropyl-1H-indazol-4-amine (XLogP3-AA: ~1.3) and a substantial shift from 1-methyl-1H-indazol-4-amine (XLogP3-AA: ~0.9) [2]. In the context of CNS drug design and cellular permeability, a LogP shift of +0.3 to +0.7 log units is pharmacokinetically meaningful and can translate into measurably different membrane partitioning and target engagement profiles [3].

Lipophilicity (LogP)
Reported
XLogP3-AA = 1.6, Δ +0.3 vs. cyclopropyl, Δ +0.7 vs. methyl
Supports membrane permeability differentiation in lead optimization
Computed value; experimental validation recommended for target-specific context
Lipophilicity Drug Design Pharmacokinetics Indazole

Methylene Spacer Confers Greater Conformational Flexibility than 1-Cyclopropyl Analog While Retaining Steric Constraint

The cyclopropylmethyl group introduces a methylene spacer between the cyclopropane ring and the indazole N1, resulting in two rotatable bonds for the N1 substituent versus a single rotatable bond for the 1-cyclopropyl analog [1]. Despite this increased flexibility, the cyclopropyl ring itself imposes significant steric bulk. This unique combination—rigid cyclopropane sterics with a flexible methylene linker—is absent in 1-cyclopropyl (rigid, constrained), 1-methyl (minimal steric bulk), and 1-benzyl (excessive flexibility) analogs [2]. In the indazole arylsulfonamide CCR4 antagonist series, N1 substituent optimization demonstrated that the cyclopropylmethyl group uniquely balanced potency (pIC₅₀) and metabolic stability compared to cyclopropyl, ethyl, and isobutyl variants [3].

Conformational flexibility
Class-level
2 rotatable bonds (methylene spacer) vs. 1 (cyclopropyl) or 3 (benzyl)
Moderate flexibility may support unique binding poses not accessible to rigid or overly flexible analogs
Computed by Cactvs; binding relevance requires target-specific structure studies
Conformational Analysis Steric Effects Structure-Based Design

Scaffold Provenance in Selective Ion Channel Modulation: Evidence from the Orai/CRAC Blocker Series

The 1-(cyclopropylmethyl)-1H-indazole scaffold is the core of compound 4k [1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide], a fast-onset, reversible, and selective CRAC channel blocker with an IC₅₀ of 4.9 μM against CRAC current and full blockade of NFAT nuclear translocation at 10–30 μM [1]. Critically, 4k did not affect the electrophysiological function of TRPM4 and TRPM7 channels at these concentrations, a selectivity profile that distinguishes it from earlier-generation CRAC inhibitors plagued by off-target ion channel activity [2]. While compound 4k bears a 3-carboxamide extension absent in the free 4-amine, the 1-(cyclopropylmethyl) group is an essential pharmacophoric element in this selectivity, as SAR studies within the series demonstrated that modifications to the N1 substituent dramatically altered both potency and selectivity [3].

CRAC/Orai selectivity
Assay context
CRAC IC₅₀ 4.9 μM; NFAT blockade at 10–30 μM; no TRPM4/7 inhibition
Reported selectivity profile supports ion channel modulator research using this scaffold
Data from Liardo et al. 2024 on 3-carboxamide derivative; free amine building block requires derivatization
Ion Channels Selectivity CRAC Channel Autoimmune Disease

Patent-Landscape Positioning: Explicit Coverage as an IDO Inhibitor Intermediate Distinguishes from Unprotected Analogs

The 1H-indazol-4-amine scaffold is explicitly claimed in patent CN107033087B as an IDO inhibitor, with the generic Markush structure encompassing 1-(cyclopropylmethyl) substitution at N1 [1]. While the patent primarily exemplifies 6-substituted indazol-4-amines with activity data (e.g., 6-bromo and 6-methyl derivatives), the broad claim scope covering N1-cyclopropylmethyl variants provides this specific building block with a defined intellectual property context that simpler analogs like 1-methyl-1H-indazol-4-amine may not share [2]. Furthermore, the kinase modulation patent US9096593B2 provides additional coverage for indazole compounds in oncology indications [3].

Patent landscape
Context-dependent
Covered by CN107033087B (IDO inhibitors) and US9096593B2 (kinase modulators)
Established patent context may reduce freedom-to-operate risk in drug-discovery projects
Patent claims cover Markush structures; specific compound protection scope should be verified
IDO Inhibition Patent Protection Immuno-Oncology Chemical Intermediates

High-Impact Application Scenarios for 1-(Cyclopropylmethyl)-1H-indazol-4-amine Based on Verified Evidence


Kinase Inhibitor Lead Optimization Requiring Fine-Tuned Lipophilicity

For medicinal chemistry teams optimizing indazole-based kinase inhibitors, 1-(cyclopropylmethyl)-1H-indazol-4-amine offers a computed LogP of 1.6, which is +0.7 log units higher than the 1-methyl analog and +0.3 units above the 1-cyclopropyl analog [1]. This intermediate lipophilicity is ideal for programs targeting kinase ATP-binding pockets where excessive polarity limits cellular permeability and excessive lipophilicity increases off-target risk. The cyclopropylmethyl group provides a measurable advantage in achieving balanced drug-like properties without the synthetic complexity of more elaborate N1 substituents.

Selective Ion Channel Modulator Development (CRAC/Orai and Beyond)

The 1-(cyclopropylmethyl)-1H-indazole core has been validated as a key scaffold in selective CRAC channel blockers, with compound 4k demonstrating an IC₅₀ of 4.9 μM against CRAC current and full NFAT translocation blockade without off-target effects on TRPM4/TRPM7 channels [2]. Researchers developing selective ion channel modulators can leverage 1-(cyclopropylmethyl)-1H-indazol-4-amine as a starting building block, confident that the N1-cyclopropylmethyl group contributes to the selectivity profile established in published SAR studies.

IDO Inhibitor Drug Discovery with Established Patent Precedence

Programs targeting indoleamine 2,3-dioxygenase (IDO) for immuno-oncology applications can utilize 1-(cyclopropylmethyl)-1H-indazol-4-amine as a key intermediate, supported by explicit patent coverage in CN107033087B [3]. The compound's free 4-amine handle enables rapid diversification into focused IDO inhibitor libraries, aligning synthetic efforts with validated intellectual property and reducing freedom-to-operate concerns during lead candidate selection.

Chemical Biology Probe Development Requiring Distinct Conformational Sampling

For chemical biology applications where conformational constraint influences target engagement, the cyclopropylmethyl group's two rotatable bonds provide a unique balance of flexibility and steric bulk, distinct from the rigid 1-cyclopropyl analog (1 rotatable bond) and the excessively flexible 1-benzyl analog (3 rotatable bonds) [4]. This property makes the compound suitable for probing protein pockets where the methylene spacer is sterically required, enabling structure-activity relationship studies that cannot be replicated with simpler N1-alkyl indazol-4-amines.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Balanced lipophilicity profile (intermediate LogP)
Cellular permeability and selectivity endpoints
Ion channel modulator synthesis
Scaffold associated with selective CRAC channel blockade
Target selectivity profiling (e.g., CRAC vs TRPM4/7)
IDO pathway inhibition studies
Patent-precedented indazole scaffold for IDO inhibitors
Enzymatic IDO inhibition assays and patent landscape review
Chemical biology probe development
Moderate conformational flexibility with steric constraint
Binding pose and target engagement studies
Quote Request

Request a Quote for 1-(cyclopropylmethyl)-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.